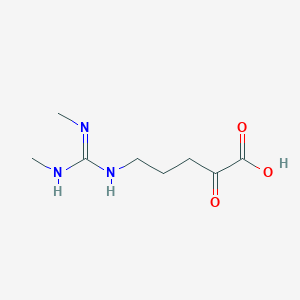![molecular formula C₁₁H₁₂N₄O₈S₂ B1145340 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A CAS No. 171628-01-6](/img/no-structure.png)
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A, also known as 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A, is a useful research compound. Its molecular formula is C₁₁H₁₂N₄O₈S₂ and its molecular weight is 392.36. The purity is usually 95%.
BenchChem offers high-quality 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for compound '3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A' involves the reaction of 2-thiophenecarboxylic acid with a series of reagents to introduce the desired functional groups.
Starting Materials
2-thiophenecarboxylic acid, Acetic anhydride, Ammonium hydroxide, Sulfuric acid, Sodium nitrite, Sodium nitrate, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, Acetylamide, Triethylamine, Chloroform, Ethyl acetate, Methanol, Wate
Reaction
Step 1: 2-thiophenecarboxylic acid is reacted with acetic anhydride and ammonium hydroxide to form the corresponding amide., Step 2: The amide is then treated with sulfuric acid and sodium nitrite to form the corresponding diazonium salt., Step 3: The diazonium salt is then reacted with sodium nitrate and sodium hydroxide to form the corresponding nitro compound., Step 4: The nitro compound is reduced with hydrogen gas and palladium on carbon to form the corresponding amine., Step 5: The amine is then reacted with acetic anhydride and hydrochloric acid to form the corresponding acetylated amine., Step 6: The acetylated amine is then treated with sodium bicarbonate to form the corresponding carboxylic acid., Step 7: The carboxylic acid is then reacted with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the corresponding activated ester., Step 8: The activated ester is then reacted with the amine group of the thiophene ring to form the desired compound., Step 9: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent., Step 10: The purified product is then dried under vacuum and characterized by various spectroscopic techniques.
properties
CAS RN |
171628-01-6 |
|---|---|
Product Name |
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A |
Molecular Formula |
C₁₁H₁₂N₄O₈S₂ |
Molecular Weight |
392.36 |
synonyms |
Methyl 3-(N-(((acetylcarbamoyl)carbamoyl)carbamoyl)sulfamoyl)thiophene-2-carboxylate; Impurity of Thiophanate-methyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
